A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)
Nadide is a natural product found in Homo sapiens with data available.
Nadide is a dinucleotide of adenine and nicotinamide. It has coenzyme activity in redox reactions and also acts as a donor of ADP-ribose moieties.
Nadide
CAS No.: 53-84-9
Cat. No.: VC20741042
Molecular Formula: C21H27N7O14P2
Molecular Weight: 663.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53-84-9 |
---|---|
Molecular Formula | C21H27N7O14P2 |
Molecular Weight | 663.4 g/mol |
IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Standard InChI | InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
Standard InChI Key | BAWFJGJZGIEFAR-NNYOXOHSSA-N |
Isomeric SMILES | C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Appearance | Assay:≥95%A crystalline solid |
Melting Point | 140.0 - 142.0 °C |
Chemical Identity and Structural Characteristics
Nadide is a dinucleotide, consisting of two nucleotides joined through their phosphate groups. The molecular structure features one nucleotide containing an adenine nucleobase and the other containing nicotinamide . This unique arrangement gives nadide its distinctive chemical properties and biological functionality.
Nomenclature and Synonyms
Nadide is known by several chemical names and synonyms in scientific literature, reflecting its historical discovery and biochemical significance:
Official Name | Common Synonyms |
---|---|
beta-Nicotinamide adenine dinucleotide trihydrate | NAD, Cozymase, beta-DPN, beta-Diphosphopyridine nucleotide |
Chemical Properties and Molecular Identification
The chemical properties of nadide are well-characterized, providing important parameters for its identification and utilization in research and clinical applications:
Nadide presents as a white powder that readily absorbs moisture from the environment. It demonstrates high solubility in water but remains insoluble in organic solvents such as acetone . The aqueous solution of nadide is acidic, with a pH of approximately 3.0 at a concentration of 50mg/mL .
Biochemical Function and Metabolic Significance
Redox Chemistry and Electron Transport
At the core of nadide's biological importance is its role in redox reactions within cellular metabolism. Nadide exists in two principal forms: an oxidized form (NAD+) and a reduced form (NADH) . This redox couple enables the compound to serve as an electron carrier in numerous metabolic pathways.
The oxidation-reduction chemistry of nadide can be represented by the following reaction:
In this reaction, NAD+ accepts a hydride ion (H⁻) from a substrate (RH₂), resulting in the reduced form NADH while simultaneously releasing a proton (H+) into solution . The redox potential of the NAD+/NADH pair is approximately -0.32 volts, classifying NADH as a moderately strong reducing agent . This property allows NADH to donate electrons to other compounds in subsequent metabolic reactions, regenerating NAD+ in a continuous cycle.
Metabolic Pathways and Cellular Processes
Nadide participates in numerous metabolic pathways essential for cellular function:
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Energy metabolism: Central to cellular respiration and ATP production
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Biosynthetic processes: Supporting anabolic reactions
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Post-translational modifications: Serving as a substrate for enzymes involved in protein modifications
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Signaling pathways: Contributing to cellular communication networks
The universal presence of nadide in living cells underscores its fundamental importance in supporting core metabolic functions across diverse biological systems .
Analytical Methods and Laboratory Assessment
Spectrophotometric Characterization
Aqueous solutions of nadide demonstrate specific spectrophotometric properties that facilitate its identification and quantification. The compound exhibits maximum absorption at wavelengths of 260nm and 340nm . These spectroscopic characteristics provide a basis for analytical methods to measure nadide concentrations in biological samples.
Microanalytical Techniques
Advanced microanalytical methods have been developed for quantifying nadide and its related compounds in biological systems. One such approach is the enzymatic cycling method, which enables determination of the ratio between reduced and oxidized forms of nadide phosphate (NADPH/NADP+) . This analytical capability has proven valuable in studies examining the effects of environmental toxicants on cellular redox status, such as investigating ozone exposure impacts on tracheal epithelial cells .
Biological Reactivity and Oxidative Stress
Susceptibility to Oxidants
Research has demonstrated that specific forms of nadide exhibit differential susceptibility to oxidative damage. In vitro studies have shown that ozone exposure selectively destroys NADPH (reduced nadide phosphate) while leaving NADP+ (oxidized nadide phosphate) intact . This selective oxidation has implications for understanding cellular responses to environmental toxicants and oxidative stressors.
Redox Balance in Biological Systems
The ratio of reduced to oxidized forms of nadide and its phosphorylated derivatives serves as an important indicator of cellular redox status. In normal rat tracheal epithelium, the NADPH/NADP+ ratio exceeds 1.0, indicating a predominance of the reduced form . This preponderance aligns with findings in other tissues such as rat liver and brain . Maintenance of appropriate redox balance is critical for cellular function and protection against oxidative damage.
Applications and Research Utilities
Biomedical Research Applications
Nadide serves as an essential tool in biomedical research, particularly for investigations focused on metabolic processes, oxidation-reduction reactions, and cellular energy production . Its role as a universal electron carrier makes it invaluable for studying fundamental aspects of biochemistry and cell biology.
Clinical Diagnostics
In clinical settings, nadide and related compounds find application in diagnostic procedures. The compound contributes to assays designed to evaluate metabolic disorders, mitochondrial function, and redox imbalances associated with various pathological conditions .
Pharmaceutical Development
As a coenzyme drug, nadide has pharmaceutical applications. Clinical use primarily focuses on conditions characterized by metabolic dysfunction, energy production deficiencies, or redox imbalances . The enzymes involved in nadide metabolism represent potential targets for drug discovery, owing to their central role in critical cellular processes .
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